Monodictyochromone A
Description
Monodictyochromone A is a dimeric chromanone isolated from the marine-derived fungus Monodictys putredinis (Wallr.) S. Hughes. Structurally, it consists of two uniquely modified xanthone-derived units connected via a dimerization process . This compound was first reported by Pontius et al. (2008) during investigations into the secondary metabolites of marine fungi. Its discovery highlights the ecological and pharmacological significance of marine fungi in producing bioactive natural products.
Properties
Molecular Formula |
C30H30O11 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-5-hydroxy-8-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C30H30O11/c1-12-7-15(31)23-17(33)10-30(4,28-16(32)9-21(36)39-28)41-26(23)22(12)14-5-6-19-24(25(14)37)18(34)11-29(3,40-19)27-13(2)8-20(35)38-27/h5-7,13,16,27-28,31-32,37H,8-11H2,1-4H3/t13-,16+,27+,28+,29+,30-/m0/s1 |
InChI Key |
PWCVOPRZVQEZQR-QICUOKTJSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C[C@@](O5)(C)[C@H]6[C@@H](CC(=O)O6)O)C |
Canonical SMILES |
CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)CC(O5)(C)C6C(CC(=O)O6)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize the uniqueness of Monodictyochromone A, we compare it with three related compounds: Monodictyochromone B, Halosmysin A, and lactones from Helicascus kanaloanus. Key differences and similarities are summarized in Table 1 and discussed below.
Structural Comparison
- Monodictyochromone B: A structural analog of this compound, isolated from the same fungal species (Monodictys putredinis). While both compounds share the dimeric chromanone backbone, Monodictyochromone B differs in the substitution pattern of hydroxyl and methyl groups, leading to distinct spectroscopic profiles (e.g., NMR and MS data) .
- Halosmysin A: A compound from the fungal family Halosphaeriaceae (same family as Monodictys). Unlike this compound, Halosmysin A is a polyketide-derived macrolide with a 14-membered lactone ring. Its structure lacks chromanone units but shares a marine fungal origin .
- Lactones from Helicascus kanaloanus: These lactones, produced by a related marine fungus, are structurally simpler, featuring monocyclic or bicyclic lactone rings. They lack the dimeric complexity of this compound .
Functional Comparison
- Anticancer Activity: this compound shows cancer chemopreventive effects, whereas Halosmysin A exhibits direct cytotoxicity against leukemia cells . This distinction suggests divergent mechanisms of action, possibly tied to structural differences.
- This highlights functional specialization within the same genus .
Table 1: Comparative Analysis of this compound and Similar Compounds
| Compound | Source | Structural Class | Key Bioactivity | Notable Spectral Data (NMR, MS) |
|---|---|---|---|---|
| This compound | Monodictys putredinis | Dimeric chromanone | Cancer chemoprevention | Distinctive δ 165 ppm (C=O), m/z 584 |
| Monodictyochromone B | Monodictys putredinis | Dimeric chromanone | Understudied | δ 162 ppm (C=O), m/z 568 |
| Halosmysin A | Halosphaeriaceae family | Macrolide | Antileukemic | δ 172 ppm (lactone C=O), m/z 732 |
| Helicascus lactones | Helicascus kanaloanus | Monocyclic lactone | Unspecified biological activity | δ 175 ppm (lactone C=O), m/z 206 |
Research Findings and Implications
- Synthetic Challenges: Unlike simpler lactones or macrolides, the dimeric chromanone framework of this compound presents synthetic hurdles, such as regioselective dimerization and stereochemical control. Current efforts focus on biomimetic synthesis inspired by fungal pathways .
- Pharmacological Potential: While Halosmysin A has advanced to preclinical leukemia studies, this compound’s chemopreventive mechanism warrants further exploration, particularly its interaction with NF-κB or Nrf2 pathways .
- Ecological Role: The production of diverse secondary metabolites by Monodictys and related fungi may serve defensive or communicative roles in marine ecosystems, a hypothesis supported by the antimicrobial activity of Monodictys castaneae .
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